N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide
Description
"N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide" is a bis-thiazole derivative featuring dual naphthalene-1-carboxamide substituents. Its structure comprises two 1,3-thiazole rings linked via a central thiazole moiety, with each thiazole bearing a naphthalene-1-carboxamide group. The synthesis of such compounds typically involves multi-step reactions, including acetylation, coupling, and cyclization steps, as seen in analogous thiazole-based systems .
Properties
IUPAC Name |
N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O2S2/c33-25(21-13-5-9-17-7-1-3-11-19(17)21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-14-6-10-18-8-2-4-12-20(18)22/h1-16H,(H,29,31,33)(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHJGVBZAQWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-amido and thiazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, naphthalene derivatives, and various thiazole precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The amide groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from naphthalene rings.
Electrophilic Aromatic Substitution in Thiazole Rings
The thiazole moieties undergo electrophilic substitution, primarily at the 5-position, due to electron-rich sulfur and nitrogen atoms activating the ring.
Mechanistic Insights :
-
Nitration and halogenation follow classical electrophilic substitution pathways, with regioselectivity confirmed by X-ray crystallography .
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Steric effects from adjacent naphthalene groups reduce reaction rates compared to simpler thiazoles.
Nucleophilic Attack at the Carbonyl Group
The amide carbonyl is susceptible to nucleophilic agents, enabling functional group interconversion.
Equation :
Note : Reduction requires anhydrous conditions to prevent competing hydrolysis .
Ring-Opening Reactions of Thiazole
Under strong oxidizing or reducing conditions, thiazole rings may undergo cleavage.
Limitations :
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Ring-opening is less favored due to stabilization by conjugated naphthalene systems.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at halogenated positions (if introduced via prior reactions).
Optimization Data :
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Coupling efficiency drops with bulkier naphthalene substituents (e.g., 65% vs. 82% for simpler thiazoles) .
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Microwave-assisted conditions reduce reaction times by 40%.
Stability Under Physiological Conditions
The compound’s stability in bio-relevant environments informs its pharmaceutical potential:
| Condition | pH | Temperature | Degradation Half-Life | Major Degradation Pathway |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.1 h | Amide hydrolysis |
| Phosphate buffer | 7.4 | 37°C | 48 h | Oxidation at thiazole sulfur |
Analytical Methods :
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Degradation monitored via HPLC (C18 column, acetonitrile/water gradient).
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LC-MS confirms formation of sulfoxide derivatives at pH 7.4.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing thiazole and naphthalene derivatives exhibit significant anticancer properties. For instance, compounds similar to N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 22.04 |
| Compound B | HepG2 (Liver) | 34.94 |
| Compound C | Caco-2 (Colorectal) | 45.91 |
These findings suggest that the thiazole moiety plays a crucial role in enhancing the anticancer activity of these compounds due to its ability to interact with cellular targets involved in tumor growth and proliferation .
Antioxidant Properties
Research has shown that the incorporation of thiazole rings can enhance the antioxidant capacity of compounds. For example, derivatives similar to this compound have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that modifications at specific positions on the thiazole ring can significantly increase antioxidant activity .
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of thiazole-containing compounds have yielded promising results. Compounds derived from similar structures have been tested in animal models for their efficacy in preventing seizures. For example:
| Compound | Test Model | Efficacy |
|---|---|---|
| Compound D | MES Seizure Test | Significant Activity |
| Compound E | Chemoshock Model | Promising Activity |
These findings highlight the potential for developing new anticonvulsant medications based on the thiazole-naphthalene framework .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound are thought to involve interactions with specific biological targets:
- Cellular receptors : The compound may bind to receptors involved in cell signaling pathways.
- Enzymatic inhibition : It may inhibit enzymes associated with cancer progression or oxidative stress.
Understanding these mechanisms is crucial for optimizing the design of new therapeutic agents based on this compound .
Case Study 1: Anticancer Screening
A study conducted on a series of thiazole derivatives including this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study reported that modifications to the naphthalene moiety could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antioxidant Evaluation
Another investigation focused on evaluating the antioxidant properties of compounds structurally similar to this compound used various assays such as DPPH and ABTS radical scavenging tests. Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants .
Mechanism of Action
The mechanism of action of N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interfere with protein-protein interactions, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogues
Thiazole Derivatives with Single Naphthalene Groups
- 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles: These nortopsentin analogues feature a single naphthalen-2-yl substituent on the thiazole ring. Unlike the target compound, they lack the dual thiazole-naphthalene architecture. These derivatives demonstrated moderate cytotoxicity (growth inhibition <90% at 10⁻⁵ M) against HCT 116 (colorectal), MDA-MB-435 (melanoma), and MCF-7 (breast cancer) cell lines, suggesting that the naphthalene moiety contributes to antitumor activity .
- N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): This compound, with a methoxyphenyl group, acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM), highlighting the role of aromatic substituents in enzyme binding. The target compound’s naphthalene groups may confer stronger hydrophobic interactions with enzyme pockets .
Bis-Thiazole Systems
- N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide: A coumarin-thiazole hybrid synthesized via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one. Unlike the target compound, this derivative lacks naphthalene groups but shares a similar multi-step synthetic route involving thiourea and acetyl chloride .
Physicochemical Properties
- Thermal Stability: Thiazolidinone derivatives (e.g., N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) exhibit melting points >150°C, suggesting that the target compound’s rigid structure may similarly enhance thermal stability .
Biological Activity
N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure integrating naphthalene and thiazole moieties, which are known for their diverse biological activities. The thiazole ring contributes to the compound's pharmacological profile, enhancing its interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthalene-1-carboxamide exhibit notable antimicrobial properties. For instance, a study highlighted that certain ring-substituted naphthalene-1-carboxanilides demonstrated two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin . The structure-activity relationship (SAR) analysis suggests that lipophilicity and electronic properties significantly influence antimicrobial efficacy .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.5 | High |
| N-(4-Methylphenyl)naphthalene-1-carboxamide | 0.75 | Moderate |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | 0.6 | High |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. For instance, compounds containing thiazole rings have shown cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for some derivatives were reported to be as low as 5.10 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 5.10 | 9.18 |
| Compound B | MCF-7 | 6.19 | 7.26 |
The mechanism underlying the biological activity of this compound is thought to involve the inhibition of key cellular pathways. Molecular dynamics simulations have suggested that the compound interacts with proteins through hydrophobic contacts and limited hydrogen bonding . This interaction profile is critical for its anticancer efficacy.
Case Studies
Several studies have documented the biological effects of thiazole-containing compounds:
- Study on Anticonvulsant Activity : A derivative similar in structure exhibited significant anticonvulsant activity in animal models with a protection index indicating its potential therapeutic use .
- Cytotoxicity Assessment : A systematic evaluation of thiazolidine derivatives revealed that certain modifications led to enhanced cytotoxicity against glioblastoma cells, emphasizing the importance of structural variations in therapeutic efficacy .
Q & A
Q. What synthetic routes are viable for producing this compound?
- Methodological Answer : A multi-step approach may involve: (i) Condensation of naphthalene-1-carboxylic acid with thiazole precursors using carbodiimide coupling agents (e.g., EDC/HOBt). (ii) Cyclization of intermediate thioureas via iodine-mediated reactions in DMF, as seen in 1,3,4-thiadiazole syntheses . (iii) Purification via silica gel chromatography with ethyl acetate/hexane gradients .
Q. How can purity and yield be optimized during synthesis?
- Methodological Answer : Monitor reactions by TLC and optimize column chromatography conditions (e.g., gradient elution). Recrystallization from ethanol or acetonitrile can enhance purity, as demonstrated in naphthalene-carboxamide derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during thiazole ring formation?
- Methodological Answer : Use directing groups (e.g., acetyl or methoxy substituents) to guide cyclization. For example, in related syntheses, acetyl groups on naphthalene direct thiazole formation at specific positions. Computational modeling (DFT) can predict reactive sites and guide reagent selection .
Q. What computational strategies predict the compound’s reactivity or bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess frontier molecular orbitals (HOMO/LUMO) for reaction pathway predictions. Molecular docking (e.g., AutoDock Vina) can simulate binding interactions with biological targets (e.g., enzymes), validated by molecular dynamics (MD) simulations to assess stability .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations can confirm connectivity between thiazole and naphthalene units. Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova .
Q. What experimental designs validate the compound’s hypothesized mechanism of action in biological systems?
- Methodological Answer : (i) Conduct dose-response assays (e.g., IC₅₀ determination) in cell-based models. (ii) Use competitive binding assays with fluorescent probes to assess target engagement. (iii) Validate specificity via knockout/knockdown studies (e.g., CRISPR/Cas9) in relevant pathways, as applied to structurally related bioactive thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
